Gadolinium;1,2,3,4-tetramethylcyclopentane
Description
Gadolinium;1,2,3,4-tetramethylcyclopentane: is a compound that combines the rare earth metal gadolinium with an organic ligand, 1,2,3,4-tetramethylcyclopentane. Gadolinium is known for its unique magnetic and luminescent properties, making it valuable in various scientific and industrial applications . The organic ligand, 1,2,3,4-tetramethylcyclopentane, is a cycloalkane with four methyl groups attached to the cyclopentane ring .
Properties
Molecular Formula |
C27H54Gd |
|---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
gadolinium;1,2,3,4-tetramethylcyclopentane |
InChI |
InChI=1S/3C9H18.Gd/c3*1-6-5-7(2)9(4)8(6)3;/h3*6-9H,5H2,1-4H3; |
InChI Key |
VWGZCOPOGBCCAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C1C)C)C.CC1CC(C(C1C)C)C.CC1CC(C(C1C)C)C.[Gd] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium;1,2,3,4-tetramethylcyclopentane typically involves the coordination of gadolinium ions with the organic ligand. One common method is to react gadolinium chloride with 1,2,3,4-tetramethylcyclopentane in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature and pH conditions . The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination chemistry techniques. The process includes the purification of gadolinium salts, followed by their reaction with the organic ligand in high-purity solvents. The resulting product is then purified through crystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Gadolinium;1,2,3,4-tetramethylcyclopentane can undergo various chemical reactions, including:
Substitution: The organic ligand can undergo substitution reactions where one or more methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products
Scientific Research Applications
Gadolinium;1,2,3,4-tetramethylcyclopentane has several scientific research applications:
Magnetic Resonance Imaging (MRI): Gadolinium-based compounds are widely used as contrast agents in MRI due to their paramagnetic properties.
Luminescent Materials: The compound’s luminescent properties make it useful in the development of advanced luminescent materials for display technologies.
Catalysis: It can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biomedical Research: The compound is studied for its potential use in targeted drug delivery and imaging in biomedical research.
Mechanism of Action
The mechanism of action of gadolinium;1,2,3,4-tetramethylcyclopentane involves its interaction with molecular targets through coordination chemistry. Gadolinium ions can bind to various biomolecules, altering their magnetic and luminescent properties. This interaction is crucial for its use as an MRI contrast agent, where gadolinium enhances the contrast of images by affecting the relaxation times of water protons in tissues . The organic ligand helps stabilize the gadolinium ion and modulate its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Gadolinium;1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Gadolinium;trans-1,4-cyclohexanedicarboxylate
- Europium;1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Terbium;1,2,3,4-tetrahydroacridine-9-carboxylic acid
Uniqueness
Gadolinium;1,2,3,4-tetramethylcyclopentane is unique due to its specific combination of gadolinium and the tetramethylcyclopentane ligand. This combination imparts distinct magnetic and luminescent properties, making it particularly useful in MRI and luminescent material applications . The presence of multiple methyl groups on the cyclopentane ring also influences its chemical reactivity and stability compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
